molecular formula C18H17N3O2S2 B2384624 2-((3-Methylbenzyl)thio)-5-(phenylsulfonyl)pyrimidin-4-amine CAS No. 1428358-93-3

2-((3-Methylbenzyl)thio)-5-(phenylsulfonyl)pyrimidin-4-amine

Cat. No.: B2384624
CAS No.: 1428358-93-3
M. Wt: 371.47
InChI Key: NCELLOMLUYDKKF-UHFFFAOYSA-N
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Description

2-((3-Methylbenzyl)thio)-5-(phenylsulfonyl)pyrimidin-4-amine is a synthetic pyrimidine derivative intended for research use in biochemistry and early drug discovery. This compound features a sulfonyl group and a benzylthio ether substitution on its core pyrimidine structure, a design that is often explored in medicinal chemistry for modulating protein function . Pyrimidine-based scaffolds are frequently investigated as small molecule inhibitors for a variety of enzyme targets, such as kinases, which play critical roles in cellular signaling pathways . Researchers may evaluate this compound in high-throughput screening assays to identify its potential biological activity and mechanism of action. The presence of the phenylsulfonyl moiety is a structural feature found in compounds with diverse pharmacological profiles, suggesting this chemical could be of interest for studying conditions related to uncontrolled cell growth or neurological disorders . Strictly for Research Use Only. This product is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

5-(benzenesulfonyl)-2-[(3-methylphenyl)methylsulfanyl]pyrimidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2S2/c1-13-6-5-7-14(10-13)12-24-18-20-11-16(17(19)21-18)25(22,23)15-8-3-2-4-9-15/h2-11H,12H2,1H3,(H2,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCELLOMLUYDKKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((3-Methylbenzyl)thio)-5-(phenylsulfonyl)pyrimidin-4-amine typically involves the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between appropriate aldehydes and amidines under acidic or basic conditions.

    Introduction of the 3-Methylbenzylthio Group: The 3-methylbenzylthio group can be introduced via a nucleophilic substitution reaction using 3-methylbenzyl chloride and a suitable thiol reagent.

    Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced through a sulfonation reaction using phenylsulfonyl chloride and a suitable base.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-((3-Methylbenzyl)thio)-5-(phenylsulfonyl)pyrimidin-4-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions at the pyrimidine ring or the substituent groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents such as alkyl halides, acyl chlorides, or sulfonyl chlorides can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or amines.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

2-((3-Methylbenzyl)thio)-5-(phenylsulfonyl)pyrimidin-4-amine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 2-((3-Methylbenzyl)thio)-5-(phenylsulfonyl)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Target Compound

  • Core : Pyrimidine ring.
  • Substituents :
    • Position 2: 3-Methylbenzylthio group.
    • Position 5: Phenylsulfonyl group.
    • Position 4: Amine.
  • Molecular Formula : C₁₈H₁₇N₃O₂S₂.
  • Molecular Weight : ~371 g/mol (calculated).

Similar Compounds

4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine-5-carboxamide (): Core: Pyrimidine. Substituents: Thiazol-5-yl, phenylamino. Molecular Weight: 436.16 g/mol (HR-MS). Key Difference: Incorporates a carboxamide group and lacks sulfonyl/sulfur-based substituents.

N-(Benzo[d][1,3]dioxol-5-ylmethyl)-5-(4-((3',5'-dimethoxy-5-methyl-[1,1'-biphenyl]-2-yl)thio)phenyl)thieno[2,3-d]pyrimidin-4-amine (): Core: Thienopyrimidine (pyrimidine fused with thiophene). Substituents: Biphenylthio, benzodioxolylmethyl. Molecular Weight: 619.75 g/mol.

3-((2-Methylbenzyl)thio)-5-(2-pyridinyl)-4H-1,2,4-triazol-4-amine ():

  • Core : Triazole.
  • Substituents : 2-Methylbenzylthio, pyridinyl.
  • Molecular Weight : 297.37 g/mol.
  • Key Difference : Triazole core offers distinct hydrogen-bonding capabilities compared to pyrimidine.

5-Phenyl-N-[3-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidin-4-amine (): Core: Thienopyrimidine. Substituents: Trifluoromethylphenyl, phenyl. Molecular Weight: 314.30 g/mol. Key Difference: Fluorinated substituents improve metabolic stability.

Physicochemical Properties

Compound Core Molecular Weight (g/mol) Key Properties Reference
2-((3-Methylbenzyl)thio)-5-(phenylsulfonyl)pyrimidin-4-amine Pyrimidine 371 High polarity (sulfonyl/thio groups) N/A
4-(Thiazol-5-yl)-2-(phenylamino)pyrimidine Pyrimidine 436.16 Purity 99% (HPLC), retention time 11.34 min
N-(Benzo[d][1,3]dioxol-5-ylmethyl)-... Thienopyrimidine 619.75 Moderate yield (56%), sticky solid form
5-Chloro-4-(phenylsulfonyl)-N-(pyridin-3-ylmethyl)thiazol-2-amine Thiazole 366.50 Chlorine enhances lipophilicity
  • Target Compound : The phenylsulfonyl group increases solubility in polar solvents, while the 3-methylbenzylthio group may enhance membrane permeability.
  • Comparative Note: Thiazole/triazole derivatives (e.g., ) generally exhibit lower molecular weights and altered solubility profiles compared to pyrimidines.

Biological Activity

The compound 2-((3-Methylbenzyl)thio)-5-(phenylsulfonyl)pyrimidin-4-amine is a pyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, antibacterial properties, and relevant case studies.

Synthesis

The synthesis of this compound involves the reaction of 2-thiopyrimidines with various benzyl halides in the presence of a base. The general method includes:

  • Reagents :
    • 2-thiopyrimidine
    • Benzyl halide (e.g., bromide or chloride)
    • Base (e.g., potassium carbonate)
  • Procedure :
    • Dissolve the 2-thiopyrimidine in a suitable solvent (e.g., DMF).
    • Add the base and benzyl halide dropwise.
    • Stir the mixture at room temperature for several hours.
    • Neutralize and purify the product using silica gel chromatography.

Antibacterial Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit significant antibacterial properties. For instance, a series of 2-(benzylthio)pyrimidines were evaluated against multi-resistant strains of Escherichia coli and Staphylococcus aureus. The results indicated that certain derivatives showed promising antibacterial activity, with minimum inhibitory concentrations (MICs) in the low micromolar range.

CompoundMIC against E. coli (µg/mL)MIC against S. aureus (µg/mL)
6a3216
6b6432
6c168

These findings suggest that modifications to the thio and sulfonyl groups can enhance antibacterial efficacy.

The mechanism by which these compounds exert their antibacterial effects may involve the inhibition of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth. Studies utilizing molecular docking simulations have indicated potential binding interactions at key enzymatic sites, although further experimental validation is required.

Case Study 1: Antimicrobial Efficacy

In a controlled study, a derivative similar to this compound was tested against clinical isolates of resistant bacteria. The compound exhibited an ability to reduce bacterial load significantly in vitro, with a reduction rate of up to 90% at optimal concentrations.

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study highlighted that modifications on the phenyl ring and the sulfonamide group significantly influenced biological activity. Compounds with electron-withdrawing groups on the phenyl ring displayed increased potency against bacterial strains, suggesting that electronic effects play a crucial role in their mechanism.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-((3-Methylbenzyl)thio)-5-(phenylsulfonyl)pyrimidin-4-amine, and how can reaction conditions be systematically optimized?

  • Methodology : Begin with nucleophilic substitution at the pyrimidine core. For example, introduce the (3-methylbenzyl)thio group via thiolation reactions under inert atmospheres (e.g., N₂) using catalysts like Pd(PPh₃)₄ for cross-coupling . Monitor reaction progress via TLC and optimize temperature (typically 80–100°C) and solvent polarity (e.g., DMF or THF) to improve yields. Purification by column chromatography (hexane/acetone gradients) ensures product integrity .

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology : Use ¹H/¹³C NMR to confirm substitution patterns on the pyrimidine ring and aromatic regions. For sulfur/sulfonyl groups, FT-IR (ν~1150 cm⁻¹ for S=O) and HRMS provide additional validation. X-ray crystallography resolves stereochemical ambiguities; for example, intramolecular hydrogen bonds (N–H⋯N/S) stabilize conformations and can be compared to analogous structures .

Q. How does the compound's solubility profile impact its utility in biological assays?

  • Methodology : Test solubility in DMSO (common stock solvent) and aqueous buffers (PBS, pH 7.4) using UV-Vis spectroscopy. If precipitation occurs, employ co-solvents (e.g., PEG-400) or formulate as nanoparticles. Compare partition coefficients (logP) calculated via HPLC retention times to predict membrane permeability .

Advanced Research Questions

Q. How can crystallography data resolve discrepancies in reported biological activities of this compound?

  • Methodology : Analyze crystal packing (e.g., space group P2₁2₁2₁) and intermolecular interactions (C–H⋯π, hydrogen bonds) to identify conformational flexibility. For instance, dihedral angles between pyrimidine and substituent planes (e.g., 6.4° in related compounds) influence binding pocket compatibility . Correlate structural deviations (e.g., sulfonyl group orientation) with enzymatic inhibition assays to explain activity variations .

Q. What strategies validate target engagement in enzyme inhibition studies, and how can false positives be mitigated?

  • Methodology : Employ surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics (Kd, ΔH). Use orthogonal assays (e.g., fluorescent probe displacement) to confirm specificity. For kinase targets, perform counter-screens against off-target isoforms (e.g., PIM-1 vs. PIM-2) to rule out pan-inhibition artifacts .

Q. How can contradictory SAR data for sulfonyl-containing pyrimidines be reconciled across studies?

  • Methodology : Systematically compare substituent effects using 3D-QSAR models or molecular docking (e.g., AutoDock Vina). For example, the electron-withdrawing sulfonyl group may enhance binding to polar active sites (e.g., ATP pockets) but reduce cell permeability. Validate hypotheses via alanine scanning mutagenesis of target proteins .

Q. What analytical approaches distinguish degradation products during stability studies under physiological conditions?

  • Methodology : Conduct forced degradation (pH 1–13, 40–60°C) and analyze via LC-MS/MS . Key degradation pathways include sulfonyl group hydrolysis or thioether oxidation. Use isotopic labeling (e.g., ³⁴S) to track sulfur-containing fragments. Compare degradation profiles to structurally similar compounds (e.g., 5-(methylsulfonyl)pyrimidines) .

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